
3-chloro-N,N-dimethylpropanamide
Overview
Description
3-chloro-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H10ClNO It is a derivative of propanamide, where the hydrogen atom on the third carbon is replaced by a chlorine atom, and the nitrogen atom is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-chloro-N,N-dimethylpropanamide involves the reaction of 3-chloropropionyl chloride with dimethylamine. The reaction typically proceeds as follows:
Starting Materials: 3-chloropropionyl chloride and dimethylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: 3-chloropropionyl chloride is added dropwise to a solution of dimethylamine in the solvent, under continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution, typically heated to reflux.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-hydroxy-N,N-dimethylpropanamide when hydroxide is the nucleophile.
Reduction: 3-chloro-N,N-dimethylpropanol.
Hydrolysis: 3-chloropropanoic acid and dimethylamine.
Scientific Research Applications
Pharmaceutical Applications
3-Chloro-N,N-dimethylpropanamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for diverse modifications, making it a valuable building block in drug development.
Case Study: Synthesis of Antiviral Agents
Recent studies have demonstrated the effectiveness of this compound in synthesizing antiviral agents. For instance, its application in the preparation of specific nucleoside analogs has shown promising results against viral infections, enhancing efficacy while reducing toxicity compared to traditional methods .
Agricultural Applications
The compound is also utilized in agricultural chemistry, particularly as an intermediate in the production of insecticides. Its unique properties allow it to be effective against pests that have developed resistance to conventional insecticides.
Case Study: Insecticide Development
Research indicates that this compound is integral to developing new classes of insecticides with novel modes of action. For example, it has been used to synthesize intermediates for nereistoxin-based insecticides, which are effective against a wide range of pests while being less harmful to beneficial insects .
Solvent Applications
As a solvent, this compound has shown potential for dissolving various polymers and other substances, making it a candidate for replacement of more hazardous solvents like DMF and NMP.
Characteristics as a Solvent
- Dissolving Power : Effective for poorly soluble polymers such as polyimide and polyurethane.
- Safety Profile : Exhibits low reproductive toxicity, making it a safer alternative for industrial applications .
Table 1: Comparison of Solvent Properties
Property | This compound | NMP | DMF |
---|---|---|---|
Boiling Point | Not specified | 202 °C | 153 °C |
Toxicity | Low (OECD 414) | Moderate | High |
Dissolving Power | High | Very High | Very High |
Applications | Polymers, inks | Polymers, coatings | Pharmaceuticals |
Table 2: Synthesis Pathways
Compound Derived | Method of Synthesis | Yield (%) |
---|---|---|
Antiviral Agents | Reaction with nucleoside precursors | Variable |
Nereistoxin Insecticides | Chlorination reaction with dimethylamine | High |
Mechanism of Action
The mechanism of action of 3-chloro-N,N-dimethylpropanamide depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-chloropropanamide: Lacks the dimethyl substitution on the nitrogen atom.
N,N-dimethylpropanamide: Lacks the chlorine substitution on the third carbon.
3-chloro-N-methylpropanamide: Has only one methyl group on the nitrogen atom.
Uniqueness
3-chloro-N,N-dimethylpropanamide is unique due to the presence of both the chlorine atom on the third carbon and the two methyl groups on the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Biological Activity
3-Chloro-N,N-dimethylpropanamide (C₅H₁₀ClNO) is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₀ClNO
- Molecular Weight : 133.59 g/mol
- CAS Number : 100-00-0
The compound features a chloro group attached to a dimethylpropanamide structure, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the chloro group enhances its electrophilic character, facilitating nucleophilic substitution reactions. This property allows the compound to act as a potential biochemical probe for studying enzyme activities and protein interactions .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzyme activities. For instance, it has been studied for its potential role in modulating pathways related to inflammation and cancer progression. The compound's structural features enable it to bind selectively to active sites on enzymes, altering their function .
Therapeutic Potential
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. It has been explored as a lead compound for developing new therapeutic agents targeting inflammatory diseases or cancers. Its unique chemical structure allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory conditions.
- Cancer Research :
- Biochemical Probing :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₅H₁₀ClNO | Potential anti-inflammatory effects |
3-Chloro-N,N-diethylpropanamide | C₇H₁₄ClNO | Explored for antimicrobial activity |
3-Chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide | C₉H₁₀Cl₂N₂O | Inhibits WNK1 protein involved in hypertension |
This table highlights how structural variations among similar compounds can influence their biological activity and therapeutic applications.
Properties
IUPAC Name |
3-chloro-N,N-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYYPUOUHCAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390864 | |
Record name | 3-chloro-N,N-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17268-49-4 | |
Record name | 3-chloro-N,N-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-N,N-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.